

Application Note: Iodine-Catalyzed Synthesis of Diacetone-D-glucose

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Compound of Interest

Compound Name: *Diacetone-D-glucose*

Cat. No.: *B1609770*

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Abstract

This application note provides a detailed protocol for the synthesis of 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose, commonly known as **Diacetone-D-glucose**, from D-glucose using a mild and efficient iodine-catalyzed acetalization reaction. This method offers a valuable alternative to harsher acidic catalysts, providing good yields under relatively simple reaction conditions. Detailed experimental procedures, quantitative data, and proposed reaction mechanism diagrams are presented to guide researchers, scientists, and drug development professionals in the successful synthesis and purification of this important carbohydrate derivative.

Introduction

Diacetone-D-glucose is a crucial intermediate in the synthesis of various carbohydrate-based pharmaceuticals and fine chemicals.[1] The protection of the hydroxyl groups of D-glucose is a fundamental step in its chemical manipulation. The formation of acetals using acetone is a common strategy to selectively protect the 1,2- and 5,6-hydroxyl groups. While strong acids like sulfuric acid are traditionally used as catalysts, they can lead to side reactions and require careful neutralization during workup.[2][3] Molecular iodine has emerged as a mild and effective catalyst for acetalization reactions, proceeding under neutral conditions and offering high chemoselectivity.[4][5] This protocol details an optimized iodine-catalyzed synthesis of **Diacetone-D-glucose**, providing a reproducible and scalable method for its preparation.

Data Presentation

Table 1: Optimized Reaction Parameters

Parameter	Value	Reference
D-glucose:Iodine:Acetone (molar ratio)	1:0.15:122.5	[6][7]
Temperature	62 °C (Reflux)	[6][7]
Reaction Time	5 hours	[6][7]
Yield	~75%	[6][7]

Table 2: Spectroscopic Data for 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose

Nucleus	Chemical Shift (δ , ppm)	Reference
^1H NMR (CDCl_3)	5.88 (d, 1H), 4.91 (d, 1H), 4.73 (d, 1H), 4.10 (m, 2H), 4.15 (dd, 1H), 3.90 (dd, 1H), 1.44 (s, 3H), 1.36 (s, 3H), 1.25 (s, 3H), 1.24 (s, 3H)	[8]
^{13}C NMR (CDCl_3)	112.7, 109.6, 105.2, 83.7, 82.7, 79.8, 72.1, 67.6, 26.9, 26.6, 26.2, 25.2	[8]

Experimental Protocols

Materials and Equipment

- D-glucose (anhydrous)
- Iodine (crystalline)
- Acetone (anhydrous)
- Sodium thiosulfate

- Dichloromethane
- Cyclohexane
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Rotary evaporator
- Standard glassware for extraction and filtration
- NMR spectrometer

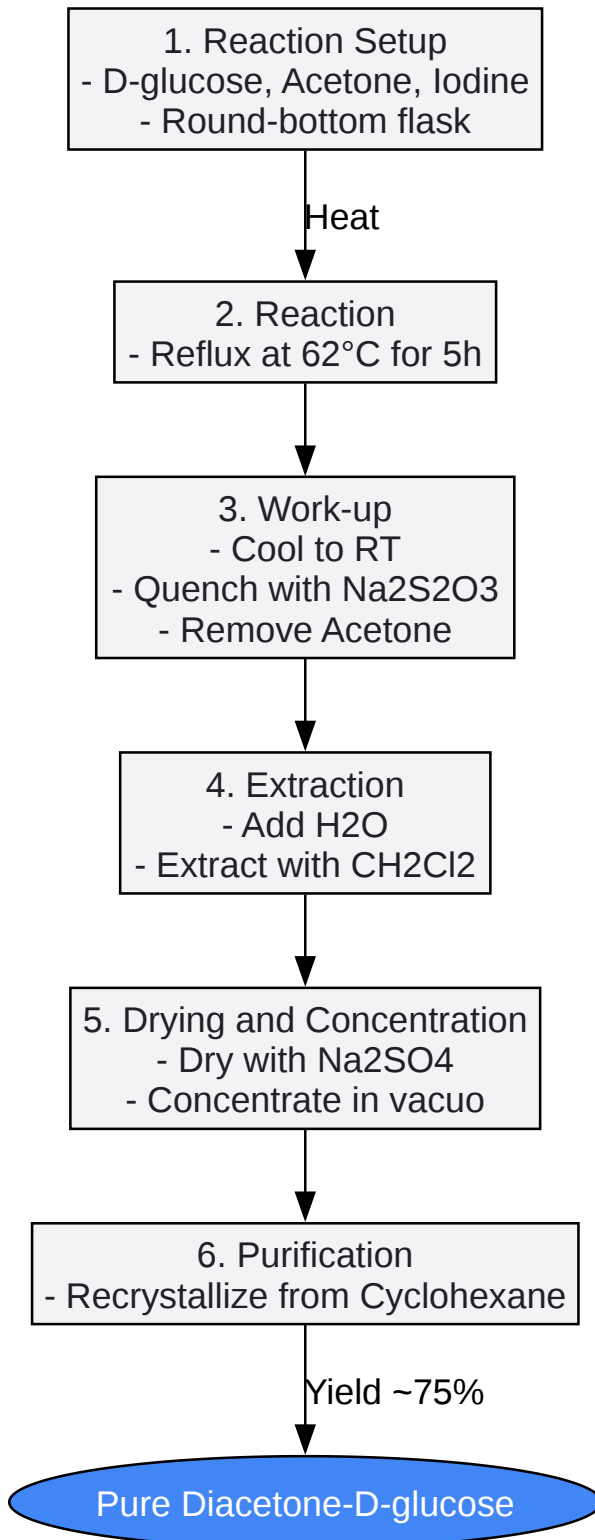
Synthesis of 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose

- **Reaction Setup:** In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-glucose (10.0 g, 55.5 mmol).
- Add anhydrous acetone (250 mL) to the flask and stir the suspension.
- Add iodine (2.1 g, 8.3 mmol) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux (approximately 62 °C) with continuous stirring. Maintain the reflux for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After 5 hours, cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.
- Remove the acetone using a rotary evaporator.

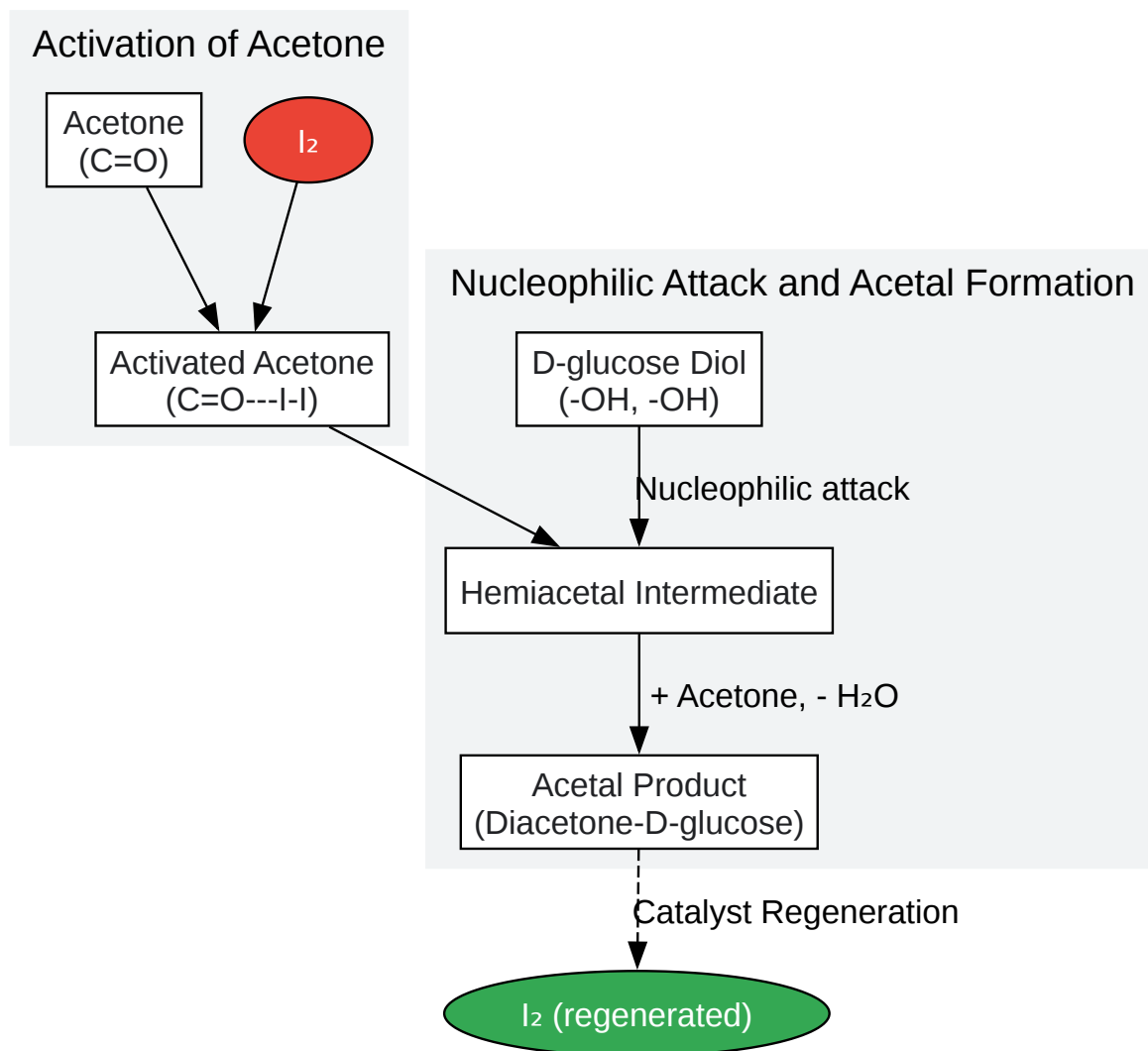
- Extraction: To the resulting residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Recrystallize the crude solid from cyclohexane to yield pure 1,2:5,6-di-O-isopropylidene- α -D-glucofuranose as a white crystalline solid.[3]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)Caption: Experimental workflow for the synthesis of **Diacetone-D-glucose**.

Proposed Iodine-Catalyzed Acetalization Mechanism



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Caption: Proposed mechanism of iodine-catalyzed acetalization.

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